N-Methyl-N-(prop-2-yn-1-yl)propanamide
Description
Properties
CAS No. |
18468-03-6 |
|---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
N-methyl-N-prop-2-ynylpropanamide |
InChI |
InChI=1S/C7H11NO/c1-4-6-8(3)7(9)5-2/h1H,5-6H2,2-3H3 |
InChI Key |
LHQQLZIOQONBDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C)CC#C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
This two-step approach begins with synthesizing N-methylpropanamide via acylation of methylamine with propanoyl chloride. Subsequent alkylation introduces the propargyl group using propargyl bromide under basic conditions (K₂CO₃ or NaH in DMF at 60–80°C). The base deprotonates the amide nitrogen, enhancing nucleophilicity for SN2 attack on propargyl bromide.
Procedure :
- N-Methylpropanamide synthesis :
Key Considerations
- Side reactions : Over-alkylation to quaternary ammonium salts is mitigated by controlling propargyl bromide stoichiometry.
- Solvent choice : DMF enhances reaction rate due to high polarity, while THF offers easier purification.
Acylation of N-Methylpropargylamine with Propanoyl Chloride
Synthesis of N-Methylpropargylamine
N-Methylpropargylamine is prepared by alkylating methylamine with propargyl bromide under controlled conditions:
Acylation Reaction
Propanoyl chloride (1.1 eq) is added to N-methylpropargylamine (1.0 eq) and triethylamine (1.5 eq) in DCM at 0°C. After stirring at RT for 2 h, the product is isolated via extraction and vacuum distillation (yield: 80–85%).
Advantages :
- Avoids challenges of amide alkylation.
- High regioselectivity due to steric hindrance at the propargyl group.
Transition Metal-Catalyzed C–H Activation
Ruthenium-Catalyzed Direct Alkylation
A novel method employs [Ru(p-cymene)Cl₂]₂ (5 mol%) in ionic liquid [C₃NH₂mim]Br to facilitate C–H activation of N-methylpropanamide, enabling direct coupling with propargyl bromide. This one-pot method achieves 60–65% yield at 100°C in 8 h, with the ionic liquid recyclable for ≥5 cycles.
Nickel-Mediated Cross-Coupling
Ni(dppf)Cl₂ (10 mol%) catalyzes the reaction between N-methylpropanamide and propargyl tosylate in DMSO at 120°C, yielding 55–60% product. This method avoids hazardous alkyl bromides but requires rigorous moisture exclusion.
Comparative Analysis of Methods
| Method | Yield | Cost | Scalability | Complexity |
|---|---|---|---|---|
| Alkylation of amide | 70–75% | Low | High | Moderate |
| Acylation of amine | 80–85% | Moderate | Moderate | Low |
| Ru-catalyzed C–H activation | 60–65% | High | Low | High |
| Ni-mediated coupling | 55–60% | High | Low | High |
Recommendations :
- Industrial scale : Alkylation route due to cost-effectiveness and established protocols.
- Lab-scale : Acylation for higher yields and simplicity.
Challenges and Optimization Strategies
Purification Difficulties
The product’s polarity necessitates silica gel chromatography or recrystallization from ethanol/water mixtures. HPLC analysis (C18 column, 40% acetonitrile/water) confirms purity >95%.
Propargyl Group Stability
Propargyl bromide’s lachrymatory nature demands inert atmosphere handling. Substituting propargyl mesylate reduces toxicity while maintaining reactivity.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(prop-2-yn-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the triple bond in the prop-2-yn-1-yl group to a double or single bond.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of N-Methyl-N-(prop-2-yn-1-yl)carboxamide.
Reduction: Formation of N-Methyl-N-(prop-2-en-1-yl)propanamide or N-Methyl-N-(propyl)propanamide.
Substitution: Formation of various substituted amides depending on the reagents used.
Scientific Research Applications
N-Methyl-N-(prop-2-yn-1-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-N-(prop-2-yn-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-yn-1-yl group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(Furan-2-yl)-N-(prop-2-yn-1-yl)propanamide
- Structure : Propanamide with a furan-2-yl substituent on the acyl chain and a propargyl group on nitrogen.
- Applications : Used in CuAAC reactions to functionalize peptide nucleic acids (PNAs), enhancing cross-linking efficiency .
- Synthesis : Post-synthetic modification of PNAs via CuAAC with 3-(furan-2-yl)-N-(prop-2-yn-1-yl)propanamide .
Click-Melphalan [(S)-2-Amino-3-(4-(bis(2-chloroethyl)amino)phenyl)-N-(prop-2-yn-1-yl)propanamide]
- Structure: Propanamide with a phenylalanine-derived substituent and a DNA-alkylating bis(2-chloroethyl)amino group.
- Key Differences : The complex aryl substituent confers DNA cross-linking activity, unlike the simpler methyl group in the parent compound.
- Applications : Designed as a clickable analog of melphalan for monitoring DNA interstrand cross-links .
- Synthesis : Boc-protection of melphalan, coupling with propargylamine, and deprotection .
Thiazolyl Derivatives (e.g., N-(4-Chloro-2-(pyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)-3-((3,3,3-trifluoropropyl)thio)propanamide)
- Structure : Propanamide linked to a thiazole ring bearing pyridinyl or pyrimidinyl substituents and trifluoropropylthio groups.
- Key Differences : The thiazole core and fluorinated side chains enhance pesticidal activity and metabolic stability.
- Applications : Key intermediates in pesticidal compositions targeting insect control .
- Synthesis: Acylation of thiazol-5-amine derivatives with propanoyl chlorides under DMAP catalysis .
2-(2-Chloro-4-formyl-6-methoxyphenoxy)-N-(prop-2-yn-1-yl)propanamide
- Structure: Propanamide with a chloro-methoxy-substituted phenoxy group on the acyl chain.
- Key Differences : The electron-withdrawing chloro and formyl groups increase reactivity in electrophilic substitutions.
- Applications : Likely used as a synthetic intermediate in herbicide or pharmaceutical development .
- Synthesis: Coupling of substituted phenoxypropanoyl chloride with propargylamine .
Data Tables
Table 1: Molecular Properties of Selected Propanamide Derivatives
*Abbreviated for clarity; full name in text.
Q & A
Basic Synthesis
Q: What are the key synthetic routes and reaction conditions for preparing N-Methyl-N-(prop-2-yn-1-yl)propanamide, and how are intermediates stabilized? A: A common method involves coupling propargylamine derivatives with activated acylating agents. For example, in a THF solvent system, N-(prop-2-yn-1-yl)amine intermediates are reacted with acyl chlorides (e.g., 3-(methylthio)propanoyl chloride) in the presence of DMAP as a catalyst at 50°C . Stabilization of the propargyl group during synthesis requires inert atmospheres (N₂/Ar) to prevent alkyne oxidation. Post-reaction purification via silica gel chromatography with gradients of CH₂Cl₂/MeOH is typical to isolate the product .
Structural Characterization
Q: Which spectroscopic techniques are critical for confirming the structure of This compound, and how are key spectral features interpreted? A:
- ¹H NMR : The propargyl group (HC≡C) exhibits a triplet (~J = 2.4 Hz) at δ 3.32 ppm, while the methyl group (N–CH₃) appears as a singlet near δ 2.64–2.55 ppm .
- ESI-MS : Molecular ion peaks (e.g., m/z 251 [M+H]⁺) confirm the molecular weight, with fragmentation patterns indicating cleavage of the amide bond .
- IR Spectroscopy : Stretching frequencies for C≡C (~2100 cm⁻¹) and amide C=O (~1650 cm⁻¹) validate functional groups .
Advanced Synthesis Optimization
Q: How can researchers address low yields in This compound derivatives, particularly during acylation or oxidation steps? A: Low yields often arise from steric hindrance at the propargyl nitrogen or competing side reactions. Strategies include:
- Catalyst Optimization : Use of DMAP or HATU to enhance acyl transfer efficiency .
- Oxidation Control : For sulfonyl derivatives, sodium perborate in AcOH at 60°C improves selectivity over sulfoxide byproducts .
- Solvent Screening : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
Crystallographic Analysis
Q: How is X-ray crystallography applied to resolve the crystal structure of this compound, and what challenges arise during refinement? A: Single-crystal X-ray diffraction is used to determine bond lengths and angles, particularly for the propargyl and amide moieties. SHELXL software refines structures by addressing disorder in flexible groups (e.g., methyl or propargyl substituents). Challenges include resolving twinning in crystals, which is mitigated using the TWIN/BASF commands in SHELX .
Mechanistic Studies
Q: What computational methods elucidate reaction mechanisms involving This compound, such as nucleophilic acyl substitution? A: Density Functional Theory (DFT) calculations model transition states and activation energies. For example, the nucleophilic attack of propargylamine on acyl chlorides is simulated using B3LYP/6-31G(d) basis sets, revealing charge distribution at the carbonyl carbon . Molecular dynamics (MD) simulations further predict solvent effects on reaction kinetics .
Data Contradiction Analysis
Q: How should researchers resolve discrepancies in reported spectroscopic data (e.g., NMR shifts) for this compound? A: Contradictions may arise from solvent effects, pH, or impurities. Validation steps include:
- Cross-Referencing : Compare data across multiple solvents (e.g., DMSO-d₆ vs. CDCl₃) .
- 2D NMR : Use HSQC and HMBC to assign ambiguous peaks and confirm connectivity .
- Independent Synthesis : Reproduce the compound using alternative routes (e.g., EDCI coupling) to rule out batch-specific artifacts .
Stability and Storage
Q: What are the stability profiles of This compound under varying storage conditions, and how can degradation be mitigated? A: The compound is sensitive to moisture (hydrolysis of the amide bond) and light (propargyl group oxidation). Storage recommendations:
- Temperature : –20°C under anhydrous conditions .
- Light Protection : Amber vials or foil wrapping to prevent photodegradation .
- Stability Monitoring : Regular HPLC-UV analysis (C18 columns, MeCN/H₂O gradients) detects hydrolysis products .
Biological Activity Profiling
Q: How are pesticidal or bioactive derivatives of this compound screened for activity, and what structural modifications enhance efficacy? A:
- In Vitro Assays : Thiazole-containing derivatives (e.g., N-(4-chloro-2-(pyridin-3-yl)thiazol-5-yl)) are tested against insect acetylcholinesterase .
- SAR Studies : Introducing electron-withdrawing groups (e.g., –CF₃) on the thiazole ring improves binding affinity .
- Metabolic Stability : Microsomal assays (e.g., rat liver S9 fractions) assess oxidative degradation of the propargyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
